molecular formula C8H12O4 B14601311 5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one CAS No. 60546-72-7

5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one

Cat. No.: B14601311
CAS No.: 60546-72-7
M. Wt: 172.18 g/mol
InChI Key: VPOBZOGAFVUGIX-UHFFFAOYSA-N
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Description

5-Ethoxy-3-methyl-4,7-dioxabicyclo[410]heptan-2-one is a bicyclic compound that features an oxabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its ability to produce the desired bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization and further functionalization steps . The use of metallic sodium can help in the isomerization process to obtain the more stable trans isomer.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways and processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability.

Properties

CAS No.

60546-72-7

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

2-ethoxy-4-methyl-3,7-dioxabicyclo[4.1.0]heptan-5-one

InChI

InChI=1S/C8H12O4/c1-3-10-8-7-6(12-7)5(9)4(2)11-8/h4,6-8H,3H2,1-2H3

InChI Key

VPOBZOGAFVUGIX-UHFFFAOYSA-N

Canonical SMILES

CCOC1C2C(O2)C(=O)C(O1)C

Origin of Product

United States

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